3-(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
“3-(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic compound that belongs to the class of benzothienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” typically involves multi-step organic reactions. The process may start with the preparation of the benzothieno[3,2-d]pyrimidine core, followed by the introduction of the dimethoxyphenyl and methylbenzyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, base, and solvents like dimethylformamide.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
“3-(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and catalysts like palladium. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, “3-(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory, anti-cancer, or antimicrobial properties. Researchers may investigate its interactions with biological targets and pathways.
Medicine
In medicinal chemistry, “3-(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” may be explored as a lead compound for drug development. Its structure may be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “3-(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects may be mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “3-(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” include other benzothienopyrimidines with different substituents. Examples include:
- “3-(4-methoxyphenyl)-1-(3-methylbenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione”
- “3-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione”
Uniqueness
The uniqueness of “3-(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” lies in its specific combination of substituents, which may confer unique biological activities or chemical properties. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H22N2O4S |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-[(3-methylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H22N2O4S/c1-16-7-6-8-17(13-16)15-27-23-19-9-4-5-10-22(19)33-24(23)25(29)28(26(27)30)18-11-12-20(31-2)21(14-18)32-3/h4-14H,15H2,1-3H3 |
InChI Key |
WSSWYKYZAWDOCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC)SC5=CC=CC=C53 |
Origin of Product |
United States |
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